molecular formula C6H7NO2 B1313593 methyl 1H-pyrrole-3-carboxylate CAS No. 2703-17-5

methyl 1H-pyrrole-3-carboxylate

Cat. No. B1313593
Key on ui cas rn: 2703-17-5
M. Wt: 125.13 g/mol
InChI Key: WLBNVSIQCFHAQB-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

A solution (250 mL) of p-toluenesulfonylmethyl isocyanide (15.0 g) and methyl acrylate (6.92 mL) in tetrahydrofuran was added dropwise to a suspension (100 mL) of potassium tert-butoxide in tetrahydrofuran over 30 min. The reaction mixture was stirred at room temperature for 1 hr, and filtered through a glass filter filled with silica gel (diameter 8 cm, height 4 cm), and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→2:1) to give the title compound as a pale-yellow solid (yield 4.69 g, 49%).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
6.92 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(C[N+:11]#[C-])(=O)=O)=CC=1.[C:14]([O:18][CH3:19])(=[O:17])[CH:15]=[CH2:16].C[C:21]([CH3:24])([O-])C.[K+]>O1CCCC1>[NH:11]1[CH:21]=[CH:24][C:15]([C:14]([O:18][CH3:19])=[O:17])=[CH:16]1 |f:2.3|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
6.92 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
100 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a glass
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
filled with silica gel (diameter 8 cm, height 4 cm)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.69 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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